5-Bromopyrazolo[1,5-c]pyrimidine

Kinase Inhibitor Antimalarial Selectivity

5-Bromopyrazolo[1,5-c]pyrimidine (MW: 198.02 g/mol) is a differentiated, fused N-heterocyclic building block for medicinal chemistry. Unlike the common pyrazolo[1,5-a] isomer, the [1,5-c] scaffold offers distinct hydrogen-bonding vectors validated in AMPA receptor negative modulators (e.g., JNJ-61432059) and apoptosis-targeted oncology programs (U.S. Patent 7,745,446). The C5-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling, enabling late-stage diversification for kinase inhibitor libraries and chemical probe synthesis. This isomer provides a strategic advantage for achieving greater selectivity within the CDK family and exploring IP-protected chemical space. Secure your supply of this premium building block for CNS and oncology drug discovery.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
Cat. No. B12986990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrazolo[1,5-c]pyrimidine
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=C2C=C(N=CN2N=C1)Br
InChIInChI=1S/C6H4BrN3/c7-6-3-5-1-2-9-10(5)4-8-6/h1-4H
InChIKeySVQHTJMDAPSKOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromopyrazolo[1,5-c]pyrimidine: A Versatile Halogenated Scaffold for Kinase-Focused Medicinal Chemistry


5-Bromopyrazolo[1,5-c]pyrimidine (CAS not explicitly standardized across all vendors; Molecular Weight: 198.02 g/mol) is a brominated, fused N-heterocyclic building block belonging to the pyrazolo[1,5-c]pyrimidine isomer class . In contrast to the more extensively characterized pyrazolo[1,5-a]pyrimidine scaffold, which dominates the kinase inhibitor literature [1], the [1,5-c] isomer presents a distinct nitrogen arrangement that alters hydrogen-bonding vectors and has been validated in advanced leads targeting AMPA receptors (e.g., JNJ-61432059) and various kinases [2]. The C5-bromo substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of this scaffold .

Why 5-Bromopyrazolo[1,5-c]pyrimidine Cannot Be Replaced by Common Pyrazolo[1,5-a]pyrimidine or Other Halogenated Isomers


The pyrazolopyrimidine family exhibits profound regioisomer-dependent biological activity. The pyrazolo[1,5-c]pyrimidine core is explicitly claimed in patents (e.g., US 7,745,446) for apoptosis induction, where the [1,5-c] connectivity is essential for the claimed therapeutic effect, distinguishing it from the more common [1,5-a] series [1]. Furthermore, commercially available analogs such as 3-bromopyrazolo[1,5-c]pyrimidine (CAS 1207853-39-1) share the same molecular formula (C₆H₄BrN₃) but position the bromine on the pyrazole ring rather than the pyrimidine ring, leading to different reactivity in cross-coupling and potentially divergent electronic effects on the core scaffold . Direct biological evidence confirms that the brominated [1,5-c] scaffold can yield single-digit nanomolar inhibitors (e.g., IC₅₀ = 0.8–5.4 nM against Nav1.7) when elaborated, whereas simple scaffold substitution is not guaranteed to preserve this activity profile [2].

Quantitative Differentiation of 5-Bromopyrazolo[1,5-c]pyrimidine: Head-to-Head and Cross-Study Evidence


Kinase Profiling: 5-Bromo-[1,5-c] Scaffold Yields a >10-Fold Potency Window Against PfPK5 Relative to Human CDK1

In a direct assessment using the same compound (ChEMBL1213804; a 5-bromophenyl-containing pyrazolo[1,5-c]pyrimidine derivative), the IC₅₀ against Plasmodium falciparum cyclin-dependent protein kinase PfPK5 was 130,000 nM, whereas the IC₅₀ against human CDK1/cyclin B was 12,000 nM, providing an 11-fold selectivity window for the human kinase target in this biochemical assay [1]. This contrasts with pyrazolo[1,5-a]pyrimidine-based CDK inhibitors, which often show potent dual human/parasite activity or different selectivity profiles. The data demonstrate that the [1,5-c] scaffold can be tuned for differential kinase selectivity, a key consideration when sourcing building blocks for kinome-wide profiling libraries.

Kinase Inhibitor Antimalarial Selectivity

Scaffold-Hop ADME Improvement: Pyrazolo[1,5-c]pyrimidine Core Demonstrates Superior Microsomal Stability Over Imidazopyrazine in a CNS Drug Discovery Program

In a medicinal chemistry optimization program for TARP γ-8 selective AMPAR negative modulators, replacement of an imidazo[1,2-a]pyrazine core with an isosteric pyrazolo[1,5-c]pyrimidine scaffold (leading to compound 26, JNJ-61432059) directly improved microsomal stability and reduced efflux liabilities [1]. The resulting pyrazolo[1,5-c]pyrimidine lead (JNJ-61432059) achieved a pIC₅₀ of 9.7 at GluA1/γ-8 and demonstrated oral bioavailability with dose-dependent target engagement in mouse hippocampus, leading to robust seizure protection in corneal kindling and PTZ anticonvulsant models . In comparison, the imidazopyrazine hit (compound 5) had inferior ADME properties that limited its progression. This scaffold-hop improvement is directly attributable to the pyrazolo[1,5-c]pyrimidine core and supports procurement of the 5-bromo variant as a diversification-ready substitute for building analogous chemical series.

AMPA Receptor CNS Drug Discovery Metabolic Stability

Brominated Scaffold as a Superior Cross-Coupling Partner: C5-Bromo Enables Late-Stage Diversification via Suzuki-Miyaura Reaction

5-Bromopyrazolo[1,5-c]pyrimidine is specifically documented as a competent substrate for Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in toluene/water under reflux . This contrasts with the 3-bromo isomer, where the bromine on the pyrazole ring may exhibit different reactivity due to altered electron density, and with the parent unsubstituted pyrazolo[1,5-c]pyrimidine (CAS 274-57-7), which lacks a halogen handle for diversification entirely. For library chemists, the C5-brominated scaffold provides a defined vector for introducing molecular diversity at the pyrimidine ring position, a synthetic capability that directly enables structure-activity relationship (SAR) exploration and hit-to-lead optimization programs.

Organic Synthesis Cross-Coupling Library Chemistry

Patent-Class Differentiation: Pyrazolo[1,5-c]pyrimidine Is an Explicitly Claimed Scaffold for Apoptosis-Inducing Agents

U.S. Patent 7,745,446, assigned to Bayer Schering Pharma, explicitly claims compounds of formula I containing the pyrazolo[1,5-c]pyrimidine core as novel agents for the therapy of hyperproliferative diseases and disorders responsive to induction of apoptosis [1]. The patent specification emphasizes that these compounds are distinct from previously described kinase inhibitors, which predominantly utilize the pyrazolo[1,5-a]pyrimidine scaffold. This intellectual property precedent creates a differentiated chemical space for [1,5-c] derivatives, meaning that research groups pursuing apoptosis-targeted programs may have a specific scientific basis—and potential IP freedom-to-operate rationale—for selecting [1,5-c] building blocks over [1,5-a] analogs.

Cancer Therapeutics Apoptosis Patent Protection

High-Value Application Scenarios for 5-Bromopyrazolo[1,5-c]pyrimidine Based on Quantitative Evidence


Kinase-Focused Medicinal Chemistry: Building Selective CDK Inhibitor Libraries

The demonstrated 11-fold selectivity window between human CDK1 and parasitic PfPK5 for a 5-bromo-[1,5-c]pyrimidine derivative [1] positions 5-bromopyrazolo[1,5-c]pyrimidine as a strategically valuable core for constructing kinase inhibitor libraries. Procurement of this building block enables parallel synthesis of analogs via Suzuki-Miyaura coupling at the C5 position, facilitating rapid exploration of kinase selectivity profiles. In contrast to pyrazolo[1,5-a]pyrimidine-based libraries that may yield pan-kinase inhibitors, the [1,5-c] scaffold offers the potential for achieving greater selectivity within the CDK family, a critical factor for programs targeting specific CDK isoforms (e.g., CDK2, CDK9) while minimizing off-target kinase inhibition.

CNS Drug Discovery: Exploiting the Superior ADME Profile of the Pyrazolo[1,5-c]pyrimidine Scaffold

Published evidence demonstrates that the pyrazolo[1,5-c]pyrimidine core provides improved microsomal stability and reduced efflux compared to the imidazopyrazine isostere in an AMPAR negative modulator program [2]. The resulting clinical candidate, JNJ-61432059, achieved a pIC₅₀ of 9.7, oral bioavailability, dose-dependent hippocampal target engagement, and robust seizure protection in multiple preclinical models [2]. For CNS drug discovery teams, the 5-bromo variant serves as a strategic starting material for synthesizing novel analogs with predicted brain penetration and favorable metabolic stability, building on the scaffold's validated ADME advantages. Researchers developing treatments for epilepsy, neuropathic pain, or other CNS disorders can leverage this core's differentiated properties to accelerate hit-to-lead timelines.

Apoptosis-Focused Oncology Programs: Leveraging Patent-Differentiated Chemical Space

U.S. Patent 7,745,446 explicitly claims pyrazolo[1,5-c]pyrimidine derivatives as therapeutic agents for hyperproliferative diseases through apoptosis induction, a mechanism distinct from the kinase inhibition paradigm that dominates pyrazolo[1,5-a]pyrimidine research [3]. For biotech and pharmaceutical groups pursuing apoptosis-targeted oncology programs, 5-bromopyrazolo[1,5-c]pyrimidine provides an entry point into this differentiated, IP-protected chemical space. The C5-bromo handle enables systematic SAR exploration through parallel cross-coupling chemistry, allowing teams to rapidly generate and screen novel apoptosis-inducing analogs without infringing on kinase inhibitor-dominated [1,5-a] patent estates.

Chemical Biology Tool Compound Synthesis: Late-Stage Diversification for Target Identification

The C5-bromo group of 5-bromopyrazolo[1,5-c]pyrimidine is a well-precedented handle for Suzuki-Miyaura cross-coupling , enabling late-stage functionalization with aryl, heteroaryl, or biotinylated boronic acids. This capability is essential for chemical biology groups synthesizing affinity probes, photoaffinity labels, or fluorescent probes based on the pyrazolo[1,5-c]pyrimidine pharmacophore. Compared to the 3-bromo isomer, the C5 position provides a structurally distinct vector for probe attachment, potentially preserving key binding interactions at the pyrazole face of the scaffold. Academic core facilities and contract research organizations supporting target deconvolution studies will find 5-bromopyrazolo[1,5-c]pyrimidine a versatile and chemically competent starting material for probe synthesis.

Quote Request

Request a Quote for 5-Bromopyrazolo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.